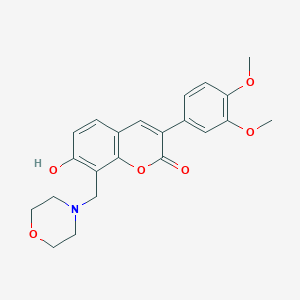

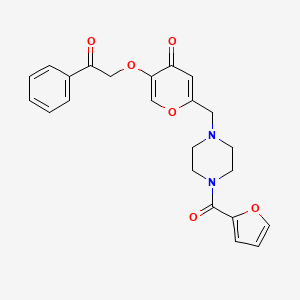

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepine receptor inverse agonists. It has been widely used in scientific research for its ability to modulate the activity of GABA receptors in the brain.

Applications De Recherche Scientifique

Structural and Crystallography Studies

The structural analysis and crystallography of chromen-2-one derivatives highlight their complex molecular arrangements and potential for further chemical modifications. In particular, studies on similar compounds have emphasized the role of intra-molecular hydrogen bonding in stabilizing their crystal structures, which could be crucial for understanding the reactivity and interaction of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one with biological targets (Manolov et al., 2008).

Medicinal Chemistry and Pharmacology

The compound's core structure is related to molecules studied for their biological activities, including P-glycoprotein inhibition and aldose reductase inhibitory activity. Such activities suggest that derivatives of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one might be explored for therapeutic applications, particularly in enhancing drug efficacy and managing complications in diabetes (Paek et al., 2006); (Igarashi et al., 2005).

Development of Fluorescent Probes

Research has also delved into developing fluorescent probes for detecting hypoxia or nitroreductase activity in tumor cells, utilizing chromen-2-one derivatives. The structural features of these molecules, such as morpholine substituents, facilitate selective detection, indicating the potential of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one in diagnostic and research tools (Feng et al., 2016).

Synthesis of Kinase Inhibitors

This compound is structurally similar to intermediates used in synthesizing DNA-dependent protein kinase inhibitors, which are crucial for DNA repair pathways and represent a target for cancer therapy. The research shows the adaptability of the chromen-2-one scaffold in generating potent kinase inhibitors, suggesting possible applications of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one in developing new therapeutic agents (Aristegui et al., 2006).

Green Chemistry Synthesis

The compound is also related to research efforts aiming at greener chemistry approaches, such as water-catalyzed synthesis of chromene derivatives. These studies are pivotal for sustainable chemistry, reducing hazardous reagents, and improving the efficiency of chemical syntheses, indicating potential environmentally friendly synthetic routes for similar compounds (Heravi et al., 2011).

Antimicrobial and Antioxidant Properties

Compounds with the chromen-2-one core have been evaluated for their antimicrobial and antioxidant activities, suggesting the potential of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one in contributing to new treatments for infectious diseases and oxidative stress-related conditions (Al-ayed, 2011).

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-26-19-6-4-14(12-20(19)27-2)16-11-15-3-5-18(24)17(21(15)29-22(16)25)13-23-7-9-28-10-8-23/h3-6,11-12,24H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJOQWOPGHRBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCOCC4)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid](/img/structure/B2768085.png)

![Methyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]thiophene-2-carboxylate](/img/structure/B2768090.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)

![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)

![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)